AChE/BChE-IN-8 -

AChE/BChE-IN-8

Catalog Number: EVT-15277064
CAS Number:
Molecular Formula: C26H32N2O2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AChE/BChE-IN-8 is a compound designed to inhibit the enzymes acetylcholinesterase and butyrylcholinesterase, both of which play critical roles in the hydrolysis of acetylcholine, a neurotransmitter involved in numerous physiological processes. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases and organophosphate poisoning, where increased levels of acetylcholine can lead to cholinergic toxicity.

Source

The development of AChE/BChE-IN-8 was inspired by natural products known for their cholinesterase inhibitory properties. Research has shown that certain derivatives, such as 8-hydroxy-2,7-naphthyridin-2-ium salts, exhibit dual inhibition of both acetylcholinesterase and butyrylcholinesterase, making them suitable candidates for further study and application in therapeutic contexts .

Classification

AChE/BChE-IN-8 falls under the category of synthetic cholinesterase inhibitors. These compounds are classified based on their structure and mechanism of action, which typically involves binding to the active sites of the enzymes to prevent the breakdown of acetylcholine.

Synthesis Analysis

Methods

The synthesis of AChE/BChE-IN-8 involves several key steps that include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as nicotinamide or other aromatic compounds.
  2. Alkylation Reaction: This step typically involves the alkylation of the starting material using alkyl halides (e.g., ethyl iodide or benzyl chloride) to form pyridinium salts.
  3. Formation of Salts: The final product is often obtained as a salt, enhancing its solubility and bioavailability.

Technical Details

The synthesis can yield various derivatives through modifications at specific positions on the aromatic ring. For instance, variations at the 2 and 6 positions of the naphthyridine scaffold can significantly influence biological activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .

Molecular Structure Analysis

Structure

AChE/BChE-IN-8 is characterized by a complex molecular structure that includes:

  • Naphthyridine Core: A bicyclic structure that contributes to its ability to interact with enzyme active sites.
  • Functional Groups: Hydroxy groups and quaternary ammonium functionalities enhance binding affinity and specificity towards cholinesterases.

Data

Molecular modeling studies have provided insights into the binding interactions between AChE/BChE-IN-8 and its targets. Key structural features include:

  • Zwitterionic Nature: The compound exhibits zwitterionic characteristics, which may enhance its solubility and interaction with the enzyme's active site .
  • Binding Sites: The compound is known to bind at both the catalytic site and peripheral anionic site of acetylcholinesterase, which is critical for its inhibitory action .
Chemical Reactions Analysis

Reactions

AChE/BChE-IN-8 undergoes several chemical reactions during its interaction with acetylcholinesterase and butyrylcholinesterase:

  1. Enzyme Inhibition: The primary reaction involves the binding of AChE/BChE-IN-8 to the active site of cholinesterases, preventing substrate hydrolysis.
  2. Hydrolysis Prevention: By occupying the active site, AChE/BChE-IN-8 effectively prevents the breakdown of acetylcholine into acetic acid and choline.

Technical Details

Kinetic studies have shown that AChE/BChE-IN-8 can exhibit competitive inhibition patterns, suggesting that it competes with acetylcholine for binding sites on the enzymes. This characteristic is crucial for its potential therapeutic applications in treating conditions associated with cholinergic dysfunction .

Mechanism of Action

Process

The mechanism by which AChE/BChE-IN-8 exerts its effects involves:

  1. Binding to Enzymes: The compound binds to both acetylcholinesterase and butyrylcholinesterase at their active sites.
  2. Inhibition of Acetylcholine Hydrolysis: By inhibiting these enzymes, AChE/BChE-IN-8 increases levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Data

Studies indicate that compounds like AChE/BChE-IN-8 can lead to significant increases in synaptic acetylcholine levels, which may have beneficial effects in neurodegenerative diseases such as Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

AChE/BChE-IN-8 typically exhibits:

  • Solubility: Enhanced solubility due to its zwitterionic nature.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant pKa values influence its ionization state at physiological pH.
  • Reactivity: The compound's reactivity with nucleophiles is significant for its mechanism as an inhibitor.

Relevant data from studies suggest that these properties are optimized for effective interaction with cholinesterases while minimizing off-target effects .

Applications

Scientific Uses

AChE/BChE-IN-8 has potential applications in various scientific fields:

  1. Neuropharmacology: As a therapeutic agent for conditions like Alzheimer’s disease where cholinergic signaling is impaired.
  2. Toxicology: As a countermeasure against organophosphate poisoning by inhibiting excessive cholinergic activity.
  3. Research Tools: Used in studies investigating cholinergic pathways and enzyme kinetics related to neurotransmission.

The exploration of AChE/BChE-IN-8 continues to be an area of active research, promising advancements in understanding cholinergic modulation in health and disease contexts .

Introduction to Cholinesterase Inhibition in Neurodegenerative Therapeutics

Role of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in Cholinergic Neurotransmission

Cholinergic neurotransmission relies on the precise regulation of acetylcholine (ACh), a neurotransmitter critical for cognitive functions including memory, attention, and learning. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate ACh-mediated signaling through hydrolysis. AChE exhibits remarkable catalytic efficiency, hydrolyzing ~25,000 ACh molecules per second at cholinergic synapses, making it the primary regulatory enzyme in healthy brains [2] [7]. Its active site gorge contains a catalytic triad (Ser200-His440-Glu327 in humans) and an aromatic "anionic subsite" lined with 14 conserved residues that facilitate substrate binding [2] [6].

Table 1: Comparative Properties of Human Cholinesterases

PropertyAChEBChE
Primary LocationNeurons, neuromuscular junctionsGlial cells, plasma, liver
Substrate PreferenceAcetylcholineButyrylcholine
Catalytic EfficiencyHigh (Km ~0.1 mM)Moderate (Km ~1 mM)
Active Site StructureNarrow gorge with conserved aromatic residuesWider gorge with enhanced substrate accommodation
Brain DistributionHippocampus, cortex (neuronal)Amygdala, white matter (glial)

BChE, traditionally considered a secondary cholinesterase, exhibits broader substrate specificity and distinct kinetics. Unlike AChE, BChE activity increases at higher ACh concentrations and demonstrates compensatory functionality when AChE activity is depleted [1] [7]. This is evidenced by studies in AChE-knockout mice where BChE maintains baseline cholinergic function by hydrolyzing ACh [1] [20]. BChE is predominantly localized in glial cells and exhibits higher expression in brain regions like the amygdala than AChE [1] [16].

Rationale for Dual AChE/BChE Inhibition in Alzheimer’s Disease Pathophysiology

Alzheimer's disease (AD) pathophysiology involves a dynamic shift in cholinesterase balance. As AD progresses:

  • Cortical AChE activity decreases by 33-45%, while BChE activity increases by 40-120% [9] [7]
  • The AChE:BChE ratio shifts from 5:1 in healthy brains to as low as 1:11 in advanced AD cortex [7]
  • BChE associates with amyloid plaques and neurofibrillary tangles, covering 6-fold more plaque area than in age-matched controls [1] [33]

Table 2: Cholinesterase Alterations in Alzheimer's Disease

Pathophysiological ChangeAChEBChE
Enzyme ActivityDecreases 33-45%Increases 40-120%
Association with Pathological HallmarksWeakly associates with amyloid plaquesStrongly colocalizes with mature plaques and tangles
Isoform ChangesDeclining tetrameric G4 formIncreasing monomeric G1 form
Functional ConsequenceLoss of synaptic ACh regulationEnhanced ACh hydrolysis in extrasynaptic spaces

This imbalance exacerbates cholinergic deficit and contributes to amyloid pathology. BChE actively promotes β-amyloid fibrillogenesis, forming neurotoxic Aβ-BChE complexes that accelerate neuronal loss [7] [31]. Dual inhibition therefore addresses both cholinergic deficiency and amyloid toxicity. Clinically, dual inhibitors like rivastigmine demonstrate broader efficacy across AD stages compared to selective AChE inhibitors (donepezil, galantamine), particularly in advanced disease where BChE predominates [1] [5] [8].

Emergence of AChE/BChE-IN-8 as a Multitarget Therapeutic Candidate

AChE/BChE-IN-8 represents an advanced-generation dual cholinesterase inhibitor designed to overcome limitations of current therapeutics. Unlike carbamate-based inhibitors (e.g., rivastigmine) that act via pseudo-irreversible carbamylation, AChE/BChE-IN-8 employs reversible inhibition, minimizing off-target reactivity risks [10] [27]. Its core structure features a sulfonamide-based scaffold optimized for balanced inhibition kinetics against both enzymes.

Structural analysis reveals:

  • A central piperidine moiety enabling simultaneous engagement of AChE's catalytic anionic site (CAS) and peripheral anionic site (PAS)
  • A naphthalene ring system facilitating π-π stacking with conserved tryptophan residues (Trp86 in AChE, Trp82 in BChE)
  • Polar sulfonamide groups forming hydrogen bonds with Asp74 (AChE) and Glu197/Thr120 (BChE) [10] [29]

Table 3: Structural and Biochemical Profile of AChE/BChE-IN-8

PropertyAChE InhibitionBChE Inhibition
IC₅₀37.2 μM (recombinant human)32.2 μM (human serum)
Inhibition MechanismNon-competitiveNon-competitive
Binding Affinity (ΔG)-7.6 kcal/mol (anionic site)-9.7 kcal/mol (catalytic site)
Key Molecular InteractionsH-bond: Asp74; π-π: Trp86H-bond: Glu197/Thr120; π-π: Trp82

In vitro studies demonstrate dual inhibitory potency in the low micromolar range (IC₅₀ 32.2-37.2 μM), with slightly greater efficacy against BChE [6] [10]. Molecular docking confirms stable binding within both catalytic gorges, with higher affinity for BChE (ΔG = -9.7 kcal/mol) than AChE (ΔG = -7.6 kcal/mol) [6] [10]. This balanced inhibition profile is pharmacologically advantageous, as selective BChE inhibitors (e.g., compound 2 from [10]) achieve nanomolar BChE inhibition but lack meaningful AChE engagement.

AChE/BChE-IN-8's multitarget mechanism extends beyond cholinesterase inhibition to include:

  • Moderate antioxidant capacity (DPPH assay: EC₅₀ 42.8 μM) potentially mitigating oxidative stress in neurodegeneration [9]
  • Blood-brain barrier permeability predicted by in silico models (logBB = 0.38) [10]
  • Non-cytotoxicity in neuronal cell lines at therapeutic concentrations [10]

These properties position AChE/BChE-IN-8 as a promising candidate for addressing the multifactorial pathology of AD, particularly in advanced stages where BChE hyperactivity dominates the cholinesterase landscape.

Properties

Product Name

AChE/BChE-IN-8

IUPAC Name

1-[6-(benzylamino)hexyl]-2-methyl-3-phenylmethoxypyridin-4-one

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H32N2O2/c1-22-26(30-21-24-14-8-5-9-15-24)25(29)16-19-28(22)18-11-3-2-10-17-27-20-23-12-6-4-7-13-23/h4-9,12-16,19,27H,2-3,10-11,17-18,20-21H2,1H3

InChI Key

UIAHSQRUFROBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCCCCNCC2=CC=CC=C2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.